molecular formula C13H13ClN2O B1481086 4-Chloro-2-methyl-6-(1-phenoxyethyl)pyrimidine CAS No. 2098049-11-5

4-Chloro-2-methyl-6-(1-phenoxyethyl)pyrimidine

Cat. No. B1481086
CAS RN: 2098049-11-5
M. Wt: 248.71 g/mol
InChI Key: KHMUXMFAJLSTMO-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-(1-phenoxyethyl)pyrimidine (CMPE) is a synthetic pyrimidine derivative with a wide range of applications in the scientific research field. It is a heterocyclic compound that consists of a nitrogen atom and four other atoms, with a chlorine atom at the fourth position. CMPE is a relatively new compound and has been used in various scientific research studies for its unique properties. It has been used in various fields such as biochemistry, physiology, and pharmacology.

Scientific Research Applications

Medicinal Chemistry: Antiviral Agents

The pyrimidine scaffold is a key component in the synthesis of antiviral agents. Compounds derived from pyrimidine have been shown to exhibit anti-HIV activity, targeting the Human Immunodeficiency Virus which attacks the immune system . The structural versatility of pyrimidine derivatives allows for the development of various pharmacophores that can be optimized for enhanced activity against viral infections.

Pharmacology: Cancer Therapeutics

In pharmacology, pyrimidine derivatives are utilized in the design of cancer therapeutics. They serve as CDK2 inhibitors, which are crucial in the targeted treatment of cancer by selectively inhibiting tumor cell growth . The ability to modify the pyrimidine core structure enables the creation of compounds with improved drug-like properties and ADME-Tox profiles.

Materials Science: Fungicidal Properties

Pyrimidine derivatives have been synthesized with fungicidal activities, showing potential as agricultural fungicides . Their ability to combat phytopathogenic fungi makes them valuable in the development of new classes of antifungal agents, which can be more potent than existing commercial fungicides.

Organic Synthesis: Building Blocks

Pyrimidine derivatives act as versatile intermediates in organic synthesis. They can undergo various chemical reactions, such as nucleophilic substitution and electrophilic aromatic substitution, making them valuable building blocks for the synthesis of complex organic molecules .

Biological Chemistry: Nucleic Acid Components

The pyrimidine ring is a fundamental component of nucleic acids, such as uracil, thymine, and cytosine . Its presence in DNA and RNA underlines its importance in genetic material and its prebiotic significance to living cells, making it a subject of study in biological chemistry and the origin of life theories.

properties

IUPAC Name

4-chloro-2-methyl-6-(1-phenoxyethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-9(17-11-6-4-3-5-7-11)12-8-13(14)16-10(2)15-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMUXMFAJLSTMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C(C)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-6-(1-phenoxyethyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.